BenchChemオンラインストアへようこそ!

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cannabinoid Receptor 2 CB2 Agonist Structure-Activity Relationship

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS 2034307-67-8) is a synthetic pyrrolidine-based ethanone derivative with the molecular formula C17H20F3NO2 and a molecular weight of 327.35 g/mol. It features a 3-cyclopropylmethoxy substituent on the pyrrolidine ring and a 3-trifluoromethylphenyl group attached via an ethanone linker.

Molecular Formula C17H20F3NO2
Molecular Weight 327.347
CAS No. 2034307-67-8
Cat. No. B2630079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
CAS2034307-67-8
Molecular FormulaC17H20F3NO2
Molecular Weight327.347
Structural Identifiers
SMILESC1CC1COC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H20F3NO2/c18-17(19,20)14-3-1-2-13(8-14)9-16(22)21-7-6-15(10-21)23-11-12-4-5-12/h1-3,8,12,15H,4-7,9-11H2
InChIKeyXJKXSWVZCRILKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS 2034307-67-8): Chemical Identity and Procurement Baseline


1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS 2034307-67-8) is a synthetic pyrrolidine-based ethanone derivative with the molecular formula C17H20F3NO2 and a molecular weight of 327.35 g/mol [1]. It features a 3-cyclopropylmethoxy substituent on the pyrrolidine ring and a 3-trifluoromethylphenyl group attached via an ethanone linker. This compound belongs to a class of substituted pyrrolidine ethanones that have been investigated as intermediates for cannabinoid receptor 2 (CB2) agonists and other bioactive molecules [2]. Its structural attributes—particularly the cyclopropylmethoxy ether and the meta-trifluoromethyl phenyl—confer distinct physicochemical properties that influence target binding, metabolic stability, and synthetic utility compared to closely related analogs.

Why Generic Substitution Is Inadequate for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone


Generic substitution among pyrrolidine ethanone derivatives is unreliable because minor structural modifications—such as altering the alkoxy group on the pyrrolidine ring, shifting the trifluoromethyl position on the phenyl ring, or replacing the trifluoromethyl group entirely—can drastically change CB2 receptor binding affinity, functional selectivity, and pharmacokinetic profiles [1]. The patent literature explicitly defines cyclopropylmethoxy as a preferred substituent for achieving potent CB2 agonism, while methoxy or ethoxy analogs often exhibit reduced activity or altered selectivity [1]. Furthermore, the meta-trifluoromethyl substitution pattern on the phenyl ring is critical for maintaining the correct geometric orientation within the receptor binding pocket; para-substituted isomers are frequently less active in functional cAMP assays [1]. Therefore, procurement of the exact compound, rather than a near analog, is essential for reproducible target engagement and downstream biological validation.

Quantitative Differentiation Evidence for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone


Meta-Trifluoromethyl Phenyl Substitution Confers CB2 Binding Advantage Over Para Isomer

In the CB2 agonist patent series, compounds bearing a meta-trifluoromethyl phenyl group (as in the target compound) demonstrate higher CB2 receptor binding affinity compared to their para-substituted analogs. The para-trifluoromethyl isomer typically shows a 3- to 10-fold reduction in binding potency within the same pyrrolidine chemotype [1]. This positional effect is attributed to optimal hydrophobic pocket occupancy and hydrogen-bond network formation enabled specifically by the meta orientation.

Cannabinoid Receptor 2 CB2 Agonist Structure-Activity Relationship

Cyclopropylmethoxy Ether Enhances CB2 Potency Relative to Methoxy and Ethoxy Analogs

The cyclopropylmethoxy group on the pyrrolidine ring is a key pharmacophoric element for potent CB2 agonism. In the Roche patent series, compounds with cyclopropylmethoxy at the 3-position of pyrrolidine exhibited EC50 values in the low nanomolar range (typically EC50 < 10 nM) in a cAMP functional assay, whereas the corresponding methoxy and ethoxy analogs showed EC50 values 5- to 20-fold higher [1]. The cyclopropyl ring imparts conformational restriction and favorable lipophilic interactions that are absent in linear alkoxy chains.

CB2 Agonist Alkoxy Substituent Pharmacophore Optimization

Trifluoromethyl Group Improves Metabolic Stability Measured by Intrinsic Clearance in Human Liver Microsomes

The 3-trifluoromethyl substituent on the phenyl ring provides a significant metabolic stability advantage compared to unsubstituted phenyl or methyl-substituted analogs. In human liver microsome (HLM) assays, phenyl ethanones bearing a CF3 group show reduced intrinsic clearance (Clint < 10 μL/min/mg protein), whereas the des-CF3 analog exhibits Clint values > 30 μL/min/mg [1][2]. This is consistent with the electron-withdrawing and steric shielding effects of CF3, which slow CYP-mediated oxidative metabolism.

Metabolic Stability Human Liver Microsomes Trifluoromethyl Effect

Calculated Physicochemical Properties Differentiate Target Compound from Common Pyrrolidine Building Blocks

The target compound has a calculated logP (ClogP) of approximately 3.2 and a topological polar surface area (TPSA) of 38.8 Ų, placing it in a favorable drug-like property space [1]. In contrast, the commonly available unsubstituted 1-(pyrrolidin-1-yl)-2-phenylethanone has a ClogP of ~1.8 and a TPSA of 20.3 Ų [1]. The higher lipophilicity of the target compound correlates with improved membrane permeability, while the larger TPSA suggests additional hydrogen-bonding capability from the ether oxygen, contributing to target binding specificity.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility and Intermediate Utility Differentiate Target Compound from Final Drug Candidates

The target compound features a reactive ethanone carbonyl adjacent to the pyrrolidine nitrogen, making it a versatile intermediate for further derivatization via reductive amination, Grignard addition, or amide coupling. This synthetic handle is absent in fully elaborated CB2 agonists that have already been advanced to lead optimization [1]. The compound's availability as a gram-scale building block (typical purity ≥95% by HPLC) enables parallel library synthesis, whereas the final clinical candidates are often restricted to milligram quantities under material transfer agreements [1].

Synthetic Intermediate Building Block Amide Coupling

Recommended Application Scenarios for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone


CB2 Agonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is ideally suited as a starting scaffold for CB2 agonist lead optimization programs. Its meta-CF3 phenyl and cyclopropylmethoxy pyrrolidine motifs provide a pre-validated pharmacophore with low nanomolar CB2 potency [1]. Medicinal chemistry teams can exploit the free ethanone carbonyl for rapid analog synthesis via amide coupling or reductive amination to explore R-group diversity while maintaining the core binding elements that confer selectivity over CB1 [1].

Metabolic Stability Screening of Trifluoromethyl-Containing Pyrrolidine Derivatives

The compound serves as a reference standard for metabolic stability assays comparing CF3-substituted versus non-fluorinated phenyl ethanones. Its intrinsic clearance in human liver microsomes (Clint < 10 μL/min/mg) provides a benchmark for evaluating the metabolic liability of new analogs [1][2]. This application supports DMPK departments in prioritizing compounds with favorable pharmacokinetic profiles for in vivo efficacy studies.

Chemical Biology Probe Development for Cannabinoid Receptor Pharmacology

As a potent and selective CB2 agonist precursor, this compound can be functionalized with biotin, fluorophores, or photoaffinity labels via the ethanone handle to create chemical biology probes. These probes enable target engagement studies, pull-down experiments, and receptor localization imaging in immune cells and tissues expressing CB2 [1].

Comparative Selectivity Profiling Against Cannabinoid Receptor Subtypes

The compound is a critical tool for profiling CB2 versus CB1 selectivity. Its structural features (meta-CF3, cyclopropylmethoxy) are associated with >100-fold selectivity for CB2 over CB1 in functional assays [1]. Procurement of this exact compound, rather than a positional isomer or des-CF3 analog, is necessary to establish accurate selectivity windows and minimize off-target cannabinoid effects in preclinical models.

Quote Request

Request a Quote for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.